4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide
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Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Quinazolinones
Research has shown that derivatives of quinazolinones can be synthesized through various methods, including intramolecular electrophilic cyclization, showcasing their versatility in organic synthesis. For instance, Kut, Onysko, and Lendel (2020) demonstrated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via such cyclization, highlighting the potential for creating a range of bioactive compounds with structural similarities to the mentioned benzamide (Kut, Onysko, & Lendel, 2020).
Green Synthesis Approaches
The development of green chemistry approaches for the synthesis of quinazolinones is also a significant area of research. Heravi, Tavakoli-Hoseini, and Bamoharram (2011) reported a green and efficient synthesis of 4(3H)-quinazolinones using Brønsted acidic ionic liquids as catalysts, showcasing an environmentally friendly method for producing these compounds, which could include derivatives like 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide (Heravi, Tavakoli-Hoseini, & Bamoharram, 2011).
Anticancer and Antimicrobial Activities
Compounds derived from quinazolinones are also investigated for their biological activities, including anticancer and antimicrobial effects. Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and evaluated their potential cytotoxicity, indicating the relevance of such structures in developing new therapeutic agents (Nowak et al., 2015).
Novel Synthesis Methods
Advancements in the synthesis techniques for quinazolinones, such as palladium-catalyzed one-pot synthesis involving isocyanide insertion, are also crucial. Jiang et al. (2014) developed a novel method that simplifies the production of quinazolin-4(3H)-ones, which could be applied to the synthesis of related compounds like this compound, demonstrating operational simplicity and efficiency (Jiang et al., 2014).
Antiviral Research
The exploration of quinazolinone derivatives in antiviral research is another significant application. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques have shown potential antiviral activities against a range of viruses, including influenza and SARS-CoV, highlighting the importance of such compounds in developing new antiviral drugs (Selvam et al., 2007).
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-3-10-22-18(25)14-6-4-13(5-7-14)12-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSHLQAFWACQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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